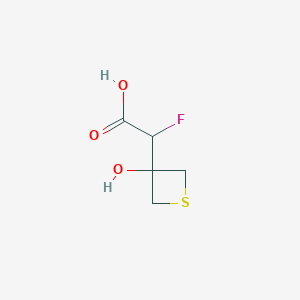
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid is an organic compound with the molecular formula C5H7FO3S. This compound features a unique structure that includes a fluorine atom, a hydroxythietan ring, and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid typically involves the reaction of a fluorinated precursor with a thietan derivative under controlled conditions. One common method includes the use of fluorinated acetic acid derivatives and thietan-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxythietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-2-(thietan-3-yl)acetic acid: Similar structure but lacks the hydroxy group.
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid: Contains a thiophene ring instead of a thietan ring.
Uniqueness
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid is unique due to the presence of both a fluorine atom and a hydroxythietan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C5H7FO3S |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2-fluoro-2-(3-hydroxythietan-3-yl)acetic acid |
InChI |
InChI=1S/C5H7FO3S/c6-3(4(7)8)5(9)1-10-2-5/h3,9H,1-2H2,(H,7,8) |
InChI-Schlüssel |
JUTJBRVJDPASGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)(C(C(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


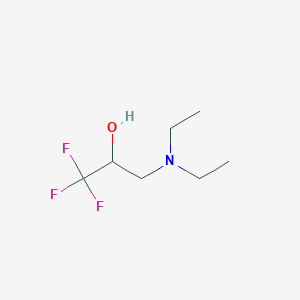
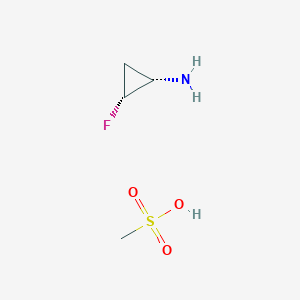
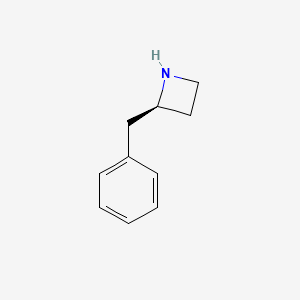
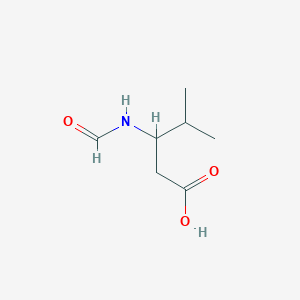
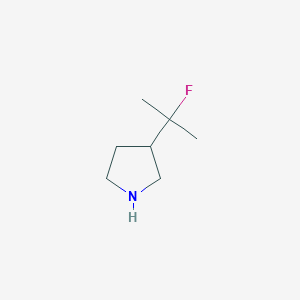
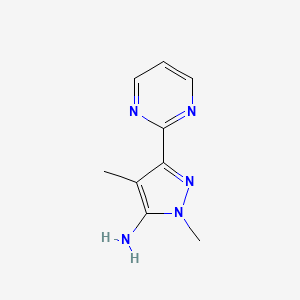
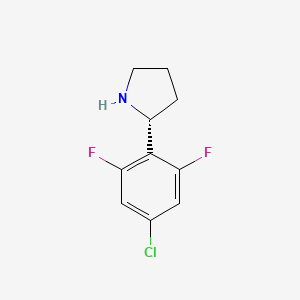
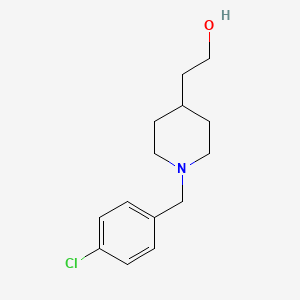
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
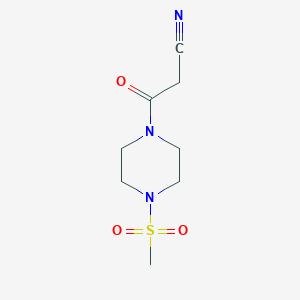
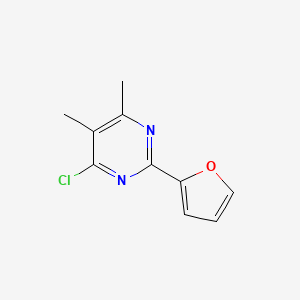
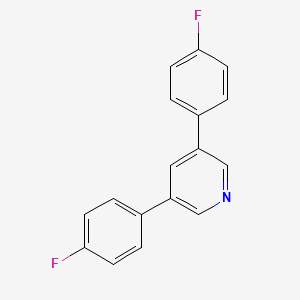
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
